molecular formula C19H23NO3 B566112 Terbutaline Impurity D HBr CAS No. 94109-61-2

Terbutaline Impurity D HBr

カタログ番号: B566112
CAS番号: 94109-61-2
分子量: 313.4 g/mol
InChIキー: KJZOTGCJVSCWKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terbutaline Impurity D HBr is an impurity of Terbutaline, which is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent . Its molecular formula is C19H23NO3. HBr and it has a molecular weight of 394.30 .


Chemical Reactions Analysis

In a study of Terbutaline Sulfate, various method parameters including the components of the mobile phase, their proportions, buffer concentration, flow rate, and column were optimized to achieve an acceptable separation among the drug and its impurities .

科学的研究の応用

  • Identification and Characterization of Impurities :

    • A study by Patil et al. (2021) identified and characterized a new process-related impurity in Terbutaline Sulfate, using advanced techniques like accurate-mass quadrupole time-of-flight (Q-TOF) LC/MS/MS and NMR. This impurity was identified as N-tert-Butyl-N-[2-(3, 5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide (Impurity-1a) (Patil et al., 2021).
  • Characterization and Urinary Excretion Monitoring :

    • Orlovius et al. (2009) synthesized and characterized the mono-sulfoconjugated phase-II metabolite of terbutaline, providing insights into its chemical structure and excretion patterns in urine after administration, using techniques like nuclear magnetic resonance spectrometry and high-resolution Orbitrap mass spectrometry (Orlovius et al., 2009).
  • Enantiomeric Purity Determination :

    • De Boer and Ensing (1998) developed a method to determine the enantiomeric purity of the therapeutic-pharmacological active (-)-enantiomer of terbutaline using cyclodextrins as a chiral selector in polyethylene glycol gel by capillary electrophoresis (De Boer & Ensing, 1998).
  • Stability-Indicating LC Method Development :

    • Rao et al. (2014) developed a liquid chromatographic method for the determination of potential impurities in terbutaline sulfate, demonstrating the method's capability to detect process impurities at low levels (Rao et al., 2014).
  • Simultaneous Determination of Multiple Components :

    • Porel et al. (2011) developed a stability-indicating HPLC method for simultaneous determination of terbutaline sulfate and other components in the presence of potential impurities, showing the method's efficacy in commercial cough syrup (Porel et al., 2011).

作用機序

Target of Action

The primary target of Terbutaline Impurity D HBr is believed to be the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle, and their activation leads to various physiological responses .

Mode of Action

This compound acts as an agonist at the beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . This increase in cAMP subsequently decreases intracellular calcium, activating protein kinase A and inactivating myosin light-chain kinase .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by this compound affects several biochemical pathways. The most notable is the adenylyl cyclase-cAMP pathway , which is involved in the regulation of various physiological processes, including smooth muscle relaxation .

Pharmacokinetics

Studies on terbutaline, a related compound, have shown that it exhibits a linear relationship between plasma concentration and the administered dose . It also demonstrates multi-exponential behavior for disposition and renal clearance . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The activation of beta-2 adrenergic receptors by this compound leads to a decrease in intracellular calcium, which results in the relaxation of smooth muscle cells . This can help alleviate symptoms in conditions such as asthma, bronchitis, and emphysema .

将来の方向性

The identification and characterization of impurities in pharmaceuticals like Terbutaline Sulfate is an area of ongoing research. This is due to the importance of impurity profiling for characterizing the quality of bulk drug materials and the increasing regulatory concerns on quality control checks of pharmaceuticals .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Terbutaline Impurity D HBr involves the conversion of 4-(tert-butyl)phenol to 4-(tert-butyl)-2-nitrophenol, which is then reduced to 4-(tert-butyl)-2-aminophenol. This intermediate is then acylated with 3,5-dibromo-4-hydroxybenzaldehyde to yield Terbutaline Impurity D, which is subsequently reacted with hydrobromic acid to form Terbutaline Impurity D HBr.", "Starting Materials": [ "4-(tert-butyl)phenol", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Iron powder", "3,5-dibromo-4-hydroxybenzaldehyde", "Thionyl chloride", "Sodium borohydride", "Hydrobromic acid" ], "Reaction": [ "Step 1: Nitration of 4-(tert-butyl)phenol with nitric acid and sulfuric acid to yield 4-(tert-butyl)-2-nitrophenol", "Step 2: Reduction of 4-(tert-butyl)-2-nitrophenol with sodium borohydride to yield 4-(tert-butyl)-2-aminophenol", "Step 3: Acylation of 4-(tert-butyl)-2-aminophenol with 3,5-dibromo-4-hydroxybenzaldehyde using thionyl chloride as a catalyst to yield Terbutaline Impurity D", "Step 4: Reaction of Terbutaline Impurity D with hydrobromic acid to form Terbutaline Impurity D HBr" ] }

94109-61-2

分子式

C19H23NO3

分子量

313.4 g/mol

IUPAC名

2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone

InChI

InChI=1S/C19H23NO3/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15/h4-11,21-22H,12-13H2,1-3H3

InChIキー

KJZOTGCJVSCWKL-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br

正規SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。